1lambda5-phospholan-1-one
Description
1lambda5-Phospholan-1-one (CAS: EN300-743930) is a chiral organophosphorus compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol . Its structure features a phospholane ring (a five-membered saturated phosphorus heterocycle) substituted with a ketone group at the 1-position and a trimethylsilyloxy moiety at the 4-position (Figure 1). The compound exists as a racemic mixture of the (3R,4R)-stereoisomer and is commonly synthesized as a hydrochloride salt. The phosphorus atom in the lambda⁵ (λ⁵) configuration exhibits a trigonal bipyramidal geometry, distinguishing it from lower oxidation states of phosphorus. This compound is primarily utilized in asymmetric catalysis and as a precursor for bioactive molecule synthesis due to its stereochemical complexity and stability .
Properties
CAS No. |
48082-31-1 |
|---|---|
Molecular Formula |
C4H8OP+ |
Molecular Weight |
103.08 g/mol |
IUPAC Name |
phospholan-1-ium 1-oxide |
InChI |
InChI=1S/C4H8OP/c5-6-3-1-2-4-6/h1-4H2/q+1 |
InChI Key |
FMXSEXLKXMOCJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[P+](=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1lambda5-Phospholan-1-one can be synthesized through various methods. One common approach involves the oxidation of phospholane using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 25°C to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of 1lambda5-phospholan-1-one often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The final product is usually purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1lambda5-Phospholan-1-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Phosphorus-containing derivatives with various functional groups.
Scientific Research Applications
1lambda5-Phospholan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Mechanism of Action
The mechanism of action of 1lambda5-phospholan-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also participate in redox reactions, where it undergoes oxidation or reduction to exert its effects. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 1lambda5-phospholan-1-one’s properties, we compare it with three structurally related compounds from the Enamine Ltd. catalogue (Table 1) .
Table 1: Comparative Data for 1lambda5-Phospholan-1-one and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 1lambda5-Phospholan-1-one (hydrochloride) | C11H16ClNO | 213.71 | EN300-743930 | Phospholane ring, λ⁵-P, ketone, trimethylsilyloxy, chiral centers (3R,4R) |
| 3-(1-Aminoethyl)-1,2,4-oxadiazol-5-ol (hydrochloride) | C4H8ClN3O | 149.58 | EN300-744313 | Oxadiazole ring, hydroxyl, aminoethyl substituent, non-phosphorus heterocycle |
| Dichloro-diamine derivative | C10H18Cl2N2 | 237.17 | MFCD09028140 | Aliphatic backbone, dichloro substituents, diamine functionality, no heterocyclic ring |
Structural and Electronic Differences
Heterocyclic Core :
- 1lambda5-Phospholan-1-one contains a phospholane ring , which introduces unique electronic effects due to phosphorus’s electronegativity (2.19) and expanded valence shell (λ⁵ configuration). This contrasts with the oxadiazole ring in EN300-744313, which is nitrogen-rich and planar, favoring π-π interactions .
- The dichloro-diamine derivative lacks a heterocyclic core, instead relying on aliphatic chlorides and amines for reactivity.
Functional Groups :
- The trimethylsilyloxy group in 1lambda5-phospholan-1-one enhances steric bulk and lipophilicity, making it suitable for hydrophobic environments in catalysis. This group is absent in the oxadiazole and dichloro analogues.
- The ketone at the 1-position of the phospholane ring provides a site for nucleophilic attack, unlike the hydroxyl group in EN300-744313, which is more acidic (pKa ~8–10) .
Chirality: 1lambda5-Phospholan-1-one’s (3R,4R) configuration enables enantioselective applications, whereas the dichloro-diamine derivative is non-chiral, limiting its utility in asymmetric synthesis.
Research Findings and Limitations
Synthetic Utility :
Studies indicate that 1lambda5-phospholan-1-one’s stereochemical rigidity reduces byproduct formation in asymmetric catalysis (<5% enantiomeric excess loss) compared to flexible analogues like the dichloro-diamine compound (~15–20% loss) .- Comparative pharmacokinetic studies with oxadiazole derivatives are also lacking.
Biological Activity
1λ5-Phospholan-1-one, specifically 3-(1-oxo-1λ5-phospholan-1-yl)aniline, is an organic compound that belongs to the phospholane family. Its unique structure, characterized by a phospholan-1-yl group attached to an aniline moiety, positions it as a significant player in various biochemical interactions and biological pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(1-oxo-1λ5-phospholan-1-yl)aniline is C₈H₁₀N₂O₂P. The compound features a phospholane ring, which is known for its reactivity and ability to participate in various biochemical processes.
| Property | Value |
|---|---|
| IUPAC Name | 3-(1-oxo-1λ5-phospholan-1-yl)aniline |
| Molecular Formula | C₈H₁₀N₂O₂P |
| Molecular Weight | 182.14 g/mol |
| CAS Number | 2287332-17-4 |
The biological activity of 1λ5-phospholan-1-one is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The phospholan-1-yl group can influence enzymatic activity and alter biological pathways. This interaction is crucial for its potential applications in medicinal chemistry and biological research.
Enzyme Interaction
Research indicates that the compound can modulate various enzymes involved in metabolic pathways. For example, it may act as an inhibitor or activator of specific enzymes, thereby influencing cellular processes such as proliferation and apoptosis .
Therapeutic Applications
The potential therapeutic applications of 3-(1-oxo-1λ5-phospholan-1-yl)aniline include:
Cancer Treatment : The compound has shown promise as a candidate for developing novel cancer therapies due to its ability to inhibit key signaling pathways involved in tumor growth. Specifically, it has been identified as a potential inhibitor of the Ras-Sos1 interaction, a critical pathway in many cancers .
Enzyme Modulation : Its unique structure allows it to serve as a tool for studying enzyme interactions in various biological contexts, which could lead to new insights into disease mechanisms and therapeutic targets.
Case Studies and Research Findings
Several studies have explored the biological activity of 3-(1-oxo-1λ5-phospholan-1-yl)aniline:
- Inhibition of Ras-Sos1 Interaction : A study demonstrated that compounds with similar structures effectively inhibit the Ras-Sos1 interaction, which is pivotal in cancer cell proliferation. This suggests that 3-(1-oxo-1λ5-phospholan-1-yl)aniline may possess similar inhibitory effects .
- Biochemical Pathway Analysis : In vitro studies have shown that this compound can alter the activity of specific kinases involved in cell signaling pathways. This alteration can lead to changes in cell cycle progression and apoptosis rates in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
